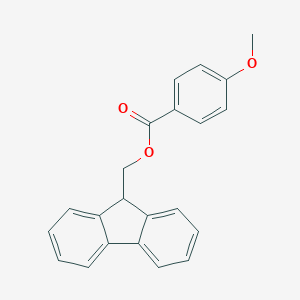

9H-fluoren-9-ylmethyl 4-methoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H18O3 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl 4-methoxybenzoate |

InChI |

InChI=1S/C22H18O3/c1-24-16-12-10-15(11-13-16)22(23)25-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3 |

InChI Key |

UEPSEPGOTGQOBE-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

9-fluorenylmethyl 4-methoxybenzoate molecular weight and formula

[1]

Executive Summary

9-fluorenylmethyl 4-methoxybenzoate is a specialized organic ester utilized primarily in the field of protecting group chemistry and peptide synthesis.[1] It represents the 9-fluorenylmethyl (Fm) ester of 4-methoxybenzoic acid (p-anisic acid) . Unlike the ubiquitous Fmoc group (which protects amines via a carbamate linkage), the Fm group here protects a carboxylic acid.[1]

This compound serves as a critical model substrate for evaluating base-labile carboxyl protection .[1] Its cleavage kinetics mimic the E1cb elimination mechanism standard in Fmoc solid-phase peptide synthesis (SPPS), making it a valuable reference standard for orthogonal protection strategies where acid-labile groups (like Boc or t-Butyl) must remain intact.[1]

Physicochemical Profile

Molecular Identity

The compound is formed by the esterification of 9-fluorenylmethanol (the alcohol donor) and 4-methoxybenzoic acid (the acyl donor).[1]

| Property | Data |

| IUPAC Name | (9H-fluoren-9-yl)methyl 4-methoxybenzoate |

| Common Name | Fm-Anisate; 9-Fluorenylmethyl p-anisate |

| Molecular Formula | C₂₂H₁₈O₃ |

| Molecular Weight | 330.38 g/mol |

| Monoisotopic Mass | 330.1256 Da |

| Predicted LogP | ~4.8 (High Lipophilicity) |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |

Structural Composition Analysis

The molecular weight is derived from the sum of the constituent moieties minus the water molecule lost during condensation:

-

9-Fluorenylmethyl group (

): Contributes the lipophilic, fluorescent fluorene core responsible for UV detection and base sensitivity.[1] -

4-Methoxybenzoate group (

): Provides the specific acyl functionality.[1] The methoxy substituent at the para position increases electron density, slightly stabilizing the ester against nucleophilic attack compared to unsubstituted benzoates.[1]

Synthetic Methodologies

To ensure high purity (>98%) for kinetic studies, the Acid Chloride Method is preferred over carbodiimide coupling due to easier purification.[1]

Protocol A: Acid Chloride Activation

This method utilizes 4-methoxybenzoyl chloride to acylate 9-fluorenylmethanol.[1]

Reagents:

-

9-Fluorenylmethanol (1.0 eq)[1]

-

4-Methoxybenzoyl chloride (1.1 eq)[1]

-

Pyridine or Triethylamine (1.5 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

-

DMAP (0.1 eq, Catalyst)

Step-by-Step Workflow:

-

Preparation: Dissolve 9-fluorenylmethanol in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Activation: Add Pyridine and DMAP.[1] Slowly add 4-methoxybenzoyl chloride dropwise to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated

. Wash organic layer with 1M HCl (to remove pyridine), then brine. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane.

Protocol B: Steglich Esterification (DCC/DMAP)

Reagents:

-

4-Methoxybenzoic acid (1.0 eq)[1]

-

9-Fluorenylmethanol (1.0 eq)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

-

DMAP (0.1 eq)[1]

Workflow:

-

Dissolve acid and alcohol in dry DCM.[1]

-

Add DMAP.[1]

-

Cool to 0°C and add DCC.

-

Stir overnight. Filter off the precipitated dicyclohexylurea (DCU) byproduct before standard workup.

Synthesis Visualization

Figure 1: Synthetic pathway via Acid Chloride activation.[1]

Mechanism of Action: The Fm Protecting Group

The defining feature of 9-fluorenylmethyl 4-methoxybenzoate is its susceptibility to base-induced

Cleavage Mechanism (E1cb)[1]

-

Deprotonation: A secondary amine (e.g., 20% Piperidine in DMF) removes the acidic proton at the fluorene 9-position (

).[1] -

Elimination: The resulting carbanion stabilizes via resonance but eventually undergoes

-elimination.[1] -

Release: The ester bond breaks, releasing the free carboxylate (4-methoxybenzoate) and dibenzofulvene .[1]

-

Scavenging: Dibenzofulvene is highly reactive and is scavenged by the excess piperidine to form a stable adduct, preventing back-reaction.[1]

Cleavage Pathway Diagram

Figure 2: E1cb cleavage mechanism by secondary amines.[1]

Analytical Characterization

To validate the synthesis of 9-fluorenylmethyl 4-methoxybenzoate, the following spectral data should be obtained.

Proton NMR ( -NMR, 400 MHz, )

- 7.9–8.0 ppm (d, 2H): Benzoate aromatic protons (ortho to carbonyl).[1]

- 7.7–7.3 ppm (m, 8H): Fluorene aromatic protons.[1]

- 6.9 ppm (d, 2H): Benzoate aromatic protons (ortho to methoxy).[1]

-

4.5–4.6 ppm (d, 2H): Methylene

-

4.3 ppm (t, 1H): Methine

-

3.8 ppm (s, 3H): Methoxy

Mass Spectrometry[1]

Applications in Research

Orthogonal Protection

This ester is stable to acidic conditions (e.g., TFA), making it orthogonal to Boc (acid-labile) and Allyl (Pd-labile) groups.[1] It allows researchers to protect a C-terminal carboxyl group while manipulating N-terminal Boc groups.[1]

Kinetic Standards

Because the 4-methoxy group is electronically distinct, this compound is used to study substituent effects on the rate of Fm-ester cleavage.[1] The electron-donating methoxy group slightly destabilizes the ester bond toward hydrolysis but does not significantly impact the E1cb elimination rate, which is driven by the acidity of the fluorenyl proton.

References

-

Carpino, L. A., & Han, G. Y. (1970).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

-

Kessler, H., & Siegmeier, R. (1983).[1] 9-Fluorenylmethyl Esters as Carboxyl-Protecting Groups.[3] Tetrahedron Letters, 24(3), 281–282.[1] Link

-

Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag. (General reference for Fm/Fmoc strategies). Link

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link

Fmoc-Amides vs. Fmoc-Esters: Structural Divergence in Peptide Therapeutics

The following technical guide details the structural, synthetic, and functional divergences between Fmoc-amides and Fmoc-esters.

Executive Summary

In the context of peptide drug development, the distinction between Fmoc-amides and Fmoc-esters typically refers to two critical design parameters:

-

C-Terminal Functionalization: The difference between a C-terminal amide (

) and a C-terminal ester ( -

Backbone Architecture: The substitution of the native peptide bond (amide) with an ester bond to create depsipeptides (Fmoc-esters).

Fmoc-amides represent the gold standard for mimicking native protein termini, removing C-terminal charge to improve receptor binding and proteolytic stability. Fmoc-esters , conversely, serve as transient intermediates (prodrugs), "switch" elements in depsipeptides to disrupt aggregation, or specific substrates for esterase-targeted delivery.

This guide analyzes the physicochemical and biological trade-offs between these two moieties.

Chemical Architecture & Mechanistic Properties[1][2]

Structural Comparison

The core difference lies in the heteroatom linking the carbonyl carbon to the substituent. This single atom change (

| Feature | Fmoc-Amide ( | Fmoc-Ester ( |

| Bond Character | Resonance-stabilized (Planar). High rotation barrier (partial double bond). | Less resonance stabilization. Lower rotation barrier. |

| H-Bonding | Donor (NH) and Acceptor (CO). Critical for secondary structure ( | Acceptor only (CO). Loses a donor; disrupts secondary structure. |

| Hydrolytic Stability | High. Resistant to nucleophilic attack due to amide resonance. | Low. Susceptible to hydrolysis (chemical and enzymatic). |

| Biological Role | Receptor agonist/antagonist; native mimic. | Prodrug; enzyme substrate; "switch" peptide. |

The "Depsipeptide" Switch (Fmoc-Ester Backbone)

In advanced drug design, "Fmoc-esters" often refer to depsipeptide units inserted into the backbone. By replacing an amide with an ester, the H-bond donor is removed.

-

Effect: This disruption prevents the formation of

-sheet aggregates during synthesis (decreasing "difficult sequences"). -

O-N Acyl Shift: Under basic conditions (pH > 7), the ester can rearrange to the native amide if a neighboring amine is positioned correctly, a trick used in "switch peptides" triggered by physiological pH.

Biological Implications in Drug Design

Stability & Proteolysis

Fmoc-Amides are designed for persistence. The C-terminal amide capping protects the peptide from carboxypeptidases, which require a free carboxylate anion for recognition.

-

Mechanism:[1][2][3] The uncharged amide mimics the interior of a protein chain, effectively "hiding" the terminus from exopeptidases.

Fmoc-Esters are designed for lability. They are often used as prodrugs to improve membrane permeability (masking the polar carboxyl group). Once inside the cell or plasma, ubiquitous esterases hydrolyze the ester, releasing the active acid species.

-

Case Study: Research on butyrylcholinesterase (BChE) inhibitors demonstrated that Fmoc-amino acid esters acted as substrates (rapidly hydrolyzed), whereas Fmoc-amino acid amides functioned as stable, potent inhibitors.

Receptor Binding (PK/PD)

-

Amides: Often required for GPCR binding where the C-terminal charge would cause electrostatic repulsion in the hydrophobic binding pocket (e.g., GLP-1 agonists).

-

Esters: Rarely the final active form due to rapid plasma hydrolysis, but critical for delivery.

Synthesis Workflows

The generation of these species depends entirely on the Resin Linker Chemistry chosen during Solid Phase Peptide Synthesis (SPPS).

Synthesis of Fmoc-Amides (Rink Amide Strategy)

To generate a peptide amide, the linker must be cleaved by acid to yield a cation that is quenched by ammonia (or an amine equivalent) inherent in the linker structure.

-

Resin: Rink Amide MBHA or Sieber Amide.

-

Cleavage: 95% TFA. The bond between the peptide carbonyl and the linker nitrogen is not broken; rather, the linker-resin bond breaks, releasing the amide.

Synthesis of Fmoc-Esters (Transesterification Strategy)

To generate a peptide ester directly from SPPS, one cannot simply use Wang resin (which yields acids). One must perform a nucleophilic displacement of the peptide from the resin using an alcohol.

-

Resin: 2-Chlorotrityl Chloride (2-Cl-Trt) or Wang.[4]

-

Cleavage: Base-catalyzed transesterification (e.g., MeOH/Et3N) or KCN/MeOH.

Visualization of Synthesis Pathways

The following diagram illustrates the divergent pathways to generate Amides vs. Esters.

Caption: Divergent SPPS pathways. Path A utilizes Rink Amide linkers to yield C-terminal Amides.[4] Path B utilizes nucleophilic displacement on Ester-linked resins to yield C-terminal Esters.

Experimental Protocols

Protocol A: Synthesis of C-Terminal Fmoc-Amide (Standard)

Objective: Synthesize a stable peptide amide using Rink Amide resin.

-

Resin Preparation: Swell 200 mg Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (3x), DCM (3x).

-

Activation: Dissolve Fmoc-AA-OH (4 eq) and Oxyma Pure (4 eq) in DMF. Add DIC (4 eq).

-

Coupling: Add activated solution to resin. Shake at RT for 60 min.

-

Validation: Kaiser Test (Blue = Free amine; Yellow = Complete coupling).

-

-

Cleavage (The Critical Step):

-

Wash resin with DCM. Dry under

. -

Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Shake 2 hrs.

-

Result: The acid-labile linker yields

.

-

-

Precipitation: Filter filtrate into cold diethyl ether. Centrifuge to isolate the white precipitate.

Protocol B: Synthesis of C-Terminal Fmoc-Ester (Transesterification)

Objective: Synthesize a peptide methyl ester (

-

Resin Selection: Use 2-Chlorotrityl Chloride resin (prevents diketopiperazine formation).

-

Loading: Dissolve Fmoc-AA-OH (1.2 eq) in DCM with DIPEA (4 eq). Add to resin.[3][4][][6] Shake 2 hrs.

-

Note: Capping with MeOH/DIPEA is required to block unreacted chlorides.

-

-

Elongation: Perform standard Fmoc SPPS cycles (Deprotection/Coupling) as above.

-

Cleavage (Transesterification):

-

Do NOT use TFA. TFA will hydrolyze the ester to the free acid (

). -

Prepare solution: Methanol (10 mL), Et3N (1 mL), KCN (catalytic, 10 mg - Caution: Toxic).

-

Add to resin and shake for 24 hours at RT.

-

Filter resin. Evaporate Methanol.

-

Result: The methoxide acts as a nucleophile, cleaving the peptide from the resin as

.

-

Stability Data Comparison

The following table summarizes the stability profiles of Fmoc-Amides vs. Fmoc-Esters in physiological conditions.

| Parameter | Fmoc-Amide | Fmoc-Ester |

| Plasma Half-Life ( | High (>4-12 hrs typical) | Low (<30 min typical) |

| pH 7.4 Stability | Stable | Slow Hydrolysis |

| pH 2.0 Stability | Stable | Stable |

| pH 10.0 Stability | Stable | Rapid Hydrolysis (Saponification) |

| Esterase Sensitivity | Resistant | Highly Sensitive |

| Solubility (Aq) | Moderate (Sequence dependent) | Lower (Hydrophobic masking) |

References

-

Schwans, J. et al. (2023).[7] Synthesis and evaluation of Fmoc-amino esters and amides bearing a substrate like quaternary ammonium group as selective butyrylcholinesterase inhibitors.[7] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO1995008561A1 - Syntheses of azapeptides by the fmoc/tert-butyl/polyamide technique - Google Patents [patents.google.com]

- 3. Portico [access.portico.org]

- 4. chem.uci.edu [chem.uci.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Synthesis and evaluation of Fmoc-amino esters and amides bearing a substrate like quaternary ammonium group as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-4-hydroxybenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)benzoic acid, a derivative of 4-hydroxybenzoic acid featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group. For clarity within this document, we will refer to this molecule as Fmoc-4-hydroxybenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development who are interested in advanced applications of protected amino acids and linkers in peptide synthesis and medicinal chemistry.

Introduction and Compound Identification

The precise term "Fmoc-4-methoxybenzoate" is not commonly found in chemical literature and may be a source of ambiguity. Based on the principles of organic chemistry and the common applications of the Fmoc protecting group, it is most probable that the intended compound is the Fmoc-protected form of 4-hydroxybenzoic acid. In this derivative, the Fmoc group is attached to the phenolic oxygen of 4-hydroxybenzoic acid. This guide will focus on this specific and highly relevant molecule.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies in the synthesis of complex peptides and other organic molecules.[1] 4-Hydroxybenzoic acid, on the other hand, is a versatile bifunctional molecule with applications ranging from a precursor for preservatives like parabens to a component in advanced polymers.[2][3][4] The combination of these two moieties in Fmoc-4-hydroxybenzoic acid creates a valuable building block for various applications in drug discovery and bioconjugation.

Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | 4-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)benzoic acid | Predicted |

| Molecular Formula | C22H16O5 | Predicted |

| Molecular Weight | 372.36 g/mol | Predicted |

| CAS Number | Not assigned | - |

| PubChem CID | Not assigned | - |

Note: The identifiers and properties are predicted based on the chemical structure and may vary once the compound is officially cataloged and characterized.

Synthesis and Mechanism

The synthesis of Fmoc-4-hydroxybenzoic acid involves the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid with the Fmoc group. The most common method for introducing an Fmoc group is through the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.

Synthetic Pathway

Caption: Synthetic route to Fmoc-4-hydroxybenzoic acid.

The reaction proceeds via a nucleophilic acyl substitution where the phenoxide ion of 4-hydroxybenzoic acid, formed in the presence of a non-nucleophilic base, attacks the carbonyl carbon of Fmoc-Cl. The base is crucial to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Detailed Experimental Protocol

-

Dissolution: Dissolve 4-hydroxybenzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA), to the solution and stir at room temperature.

-

Fmoc-Cl Addition: Slowly add a solution of Fmoc-Cl in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1 M HCl) to remove excess base, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Fmoc-4-hydroxybenzoic acid.

Applications in Research and Development

The unique structure of Fmoc-4-hydroxybenzoic acid, with a base-labile protecting group and a carboxylic acid handle, makes it a versatile tool in several areas of chemical biology and drug discovery.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-4-hydroxybenzoic acid can be utilized as a linker or a non-natural amino acid analogue. The carboxylic acid can be coupled to an amine-functionalized solid support, and the Fmoc group can be removed with a mild base like piperidine to reveal the hydroxyl group for further chain elongation or modification.[1][5]

Caption: Use of Fmoc-4-hydroxybenzoic acid in SPPS.

Bioconjugation and Drug Delivery

The bifunctional nature of Fmoc-4-hydroxybenzoic acid makes it an excellent candidate for bioconjugation. The carboxylic acid can be activated and coupled to biomolecules such as proteins, antibodies, or oligonucleotides. The protected hydroxyl group can be deprotected at a later stage to attach other molecules, such as imaging agents or therapeutic payloads. This is particularly useful in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[6][7][8]

Trustworthiness and Self-Validating Protocols

The protocols described in this guide are based on well-established principles of organic synthesis and peptide chemistry. The success of the synthesis and subsequent applications can be validated at each step:

-

Synthesis Validation: The purity and identity of the synthesized Fmoc-4-hydroxybenzoic acid should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

SPPS Validation: In SPPS, the efficiency of each coupling and deprotection step can be monitored. For instance, the Fmoc deprotection step releases dibenzofulvene, which has a characteristic UV absorbance that can be quantified to ensure the reaction has gone to completion.[1]

Conclusion

Fmoc-4-hydroxybenzoic acid is a valuable, albeit not widely cataloged, chemical entity with significant potential in peptide synthesis, bioconjugation, and drug development. Its synthesis is straightforward, and its applications are grounded in the well-understood chemistry of the Fmoc protecting group and the bifunctional nature of 4-hydroxybenzoic acid. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this versatile building block in their research endeavors.

References

-

PubChem. 4-[(Methoxycarbonyl)oxy]benzoic acid. [Link]

-

NINGBO INNO PHARMCHEM. 4-Hydroxybenzoic Acid: A Key Intermediate for Chemical Manufacturers. [Link]

-

Wikipedia. 4-Hydroxybenzoic acid. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Ataman Kimya. 4-HYDROXYBENZOIC ACID. [Link]

-

Tomita, K., et al. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-8. [Link]

-

Peptides. Fmoc-4-Abz-OH [185116-43-2]. [Link]

-

ResearchGate. (PDF) A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. [Link]

-

Luxembourg Bio Technologies. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. [Link]

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. æ±æï¼ç«ç¹å·²æå [hskbrchemical.com]

- 5. chempep.com [chempep.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes & Protocols: Piperidine-Mediated Cleavage of 9-Fluorenylmethyl (Fm) Esters

Abstract

The 9-fluorenylmethyl (Fm) ester is a versatile protecting group for carboxylic acids, prized for its unique cleavage profile under mild, non-acidic conditions. This attribute renders it orthogonal to many common acid-labile protecting groups, such as the tert-butyl (tBu) and Boc groups, making it a valuable tool in complex organic synthesis and peptide chemistry.[1][2] The standard method for Fm ester deprotection involves treatment with a secondary amine, most commonly piperidine. This guide provides an in-depth exploration of the cleavage mechanism, kinetic considerations, optimized protocols, and troubleshooting strategies for the efficient removal of the Fm ester using piperidine.

The Underlying Chemistry: Mechanism of Deprotection

The cleavage of the 9-fluorenylmethyl ester does not proceed through hydrolysis but rather via a base-induced β-elimination pathway, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[3][4] This process is exceptionally efficient due to the chemical nature of the 9-fluorenyl system.

The Three-Step Mechanism:

-

Proton Abstraction: Piperidine, acting as a base, abstracts the relatively acidic proton from the C9 position of the fluorene ring system.[5]

-

β-Elimination: The resulting carbanion is stabilized by the aromatic fluorenyl system. This intermediate rapidly undergoes elimination, breaking the C-O ester bond to release the free carboxylate and forming the highly reactive, electrophilic dibenzofulvene (DBF) intermediate.[1][4]

-

DBF Adduct Formation: A second molecule of piperidine acts as a nucleophile, attacking the exocyclic double bond of the DBF.[5] This reaction forms a stable dibenzofulvene-piperidine adduct, an irreversible step that effectively scavenges the reactive DBF and drives the entire equilibrium toward complete deprotection.[4][5]

This mechanism is analogous to the widely utilized cleavage of the Fmoc (9-fluorenylmethoxycarbonyl) group from amines in solid-phase peptide synthesis (SPPS).[6]

Figure 1: The E1cB mechanism for the cleavage of 9-fluorenylmethyl (Fm) esters using piperidine.

Application Notes: Optimizing Cleavage Conditions

The efficiency of Fm ester cleavage is influenced by the choice of base, solvent, concentration, and reaction time. While robust, the reaction requires careful consideration of the substrate's sensitivity to avoid side reactions.

Reagent and Solvent Selection

-

Base: Secondary amines like piperidine are ideal as they serve as both the base for the initial proton abstraction and the nucleophile for trapping the DBF byproduct.[1] While other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also initiate cleavage, they are non-nucleophilic and cannot trap DBF, which can lead to side reactions if a scavenger is not present.[7]

-

Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the standard choices as they effectively solvate the reactants and intermediates, promoting a rapid reaction.[3] The reaction is significantly slower in less polar solvents like Dichloromethane (DCM).[3][4]

Potential Side Reactions

-

Amide Formation: While secondary amines like piperidine do not typically form amides, the use of primary amines for deprotection can result in competitive amide formation with the newly liberated carboxylic acid.[2]

-

Racemization: The basic conditions can pose a risk of epimerization at adjacent stereocenters. However, the deprotection is generally very fast, which minimizes this risk. For highly sensitive substrates, reaction times should be kept to a minimum.[8]

-

Premature Deprotection: Solvents like DMF can contain trace amounts of dimethylamine as an impurity, which over extended periods (days), can cause slow, premature cleavage of the Fm group.[9] It is recommended to use high-purity or freshly distilled solvents for sensitive applications.[9]

Quantitative Data & Reaction Parameters

The deprotection reaction is typically rapid, often completing within minutes at room temperature. The most common condition used is a 20% (v/v) solution of piperidine in DMF.

| Parameter | Recommended Value | Notes | Source(s) |

| Reagent | Piperidine | Serves as both base and nucleophilic scavenger. | [1][4] |

| Concentration | 20% (v/v) in DMF | Standard concentration for complete and rapid deprotection. | [10][11] |

| 5-50% (v/v) in DMF | Concentration can be adjusted based on substrate sensitivity and steric hindrance. | [9][10] | |

| Solvent | DMF or NMP | Polar aprotic solvents are highly recommended. | [3] |

| Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally not required and may increase side reactions. | [12] |

| Typical Time | 5-20 minutes | Often performed as two treatments (e.g., 3 min + 7 min) in SPPS protocols. | [1][11] |

Table 1: Standard conditions for piperidine-mediated Fm ester cleavage.

The progress of the deprotection can be conveniently monitored using UV-Vis spectroscopy, as both DBF and its piperidine adduct are strong chromophores. This technique is widely used in automated peptide synthesizers to confirm the completion of the analogous Fmoc deprotection step.[9][13]

| Compound | λmax | Molar Extinction Coefficient (ε) | Solvent | Source(s) |

| DBF-Piperidine Adduct | ~301-302 nm | ~7800 M⁻¹cm⁻¹ | DMF / Acetonitrile | [4][14] |

Table 2: Spectroscopic data for quantitative monitoring of Fm deprotection.

Experimental Protocols

The following protocols provide a framework for the cleavage of Fm esters in both solution-phase synthesis and for quantitative monitoring.

Protocol 1: Standard Cleavage of an Fm-Ester in Solution

This protocol describes a general procedure for deprotecting a carboxylic acid that is protected as a 9-fluorenylmethyl ester.

Materials:

-

Fm-protected compound

-

Piperidine

-

N,N-Dimethylformamide (DMF), high purity

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

TLC plates and appropriate developing solvent system

Procedure:

-

Dissolution: Dissolve the Fm-ester substrate in DMF to a concentration of approximately 0.1-0.2 M.

-

Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v). For example, to 8 mL of the substrate solution, add 2 mL of piperidine.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC, checking for the disappearance of the starting material. The reaction is typically complete within 30 minutes.

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of 1 M HCl and 2-3 volumes of EtOAc. Shake vigorously. The acidic wash will protonate the liberated carboxylate and remove piperidine and the DBF-adduct into the aqueous phase.

-

Aqueous Washes: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude carboxylic acid can be purified further by crystallization or column chromatography as needed.

Figure 2: General experimental workflow for the solution-phase cleavage of an Fm ester.

Protocol 2: Quantitative Monitoring of Cleavage by UV-Vis Spectroscopy

This protocol allows for the precise quantification of Fm group removal by measuring the absorbance of the DBF-piperidine adduct.

Materials:

-

Peptidyl-resin with a C-terminal Fm ester or a solution of Fm-ester

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for accurate dilution

Procedure:

-

Reaction Initiation: Treat a known mass of the peptidyl-resin (or a known concentration of substrate in solution) with a precise volume of the 20% piperidine/DMF deprotection solution.

-

Filtrate Collection: After the desired reaction time (e.g., 10 minutes), carefully collect the entire filtrate and transfer it to a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

-

Dilution: Dilute the flask to the mark with the deprotection solution. If the initial concentration was high, a further serial dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectroscopic Measurement: Use the 20% piperidine/DMF solution as a blank to zero the spectrophotometer. Measure the absorbance of the diluted filtrate at the λmax of the DBF-piperidine adduct (~301 nm).[14]

-

Calculation: Calculate the quantity of Fm-group cleaved using the Beer-Lambert law (A = εcl), where:

-

A = Measured absorbance

-

ε = Molar extinction coefficient (~7800 M⁻¹cm⁻¹)[4]

-

c = Concentration of the adduct (mol/L)

-

l = Path length of the cuvette (1 cm)

The calculated concentration can then be used to determine the total moles of cleaved Fm-group, which corresponds to the loading of the resin or the extent of reaction in solution.

-

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Cleavage | Steric Hindrance: The substrate is sterically crowded around the ester linkage. | Increase reaction time or perform multiple deprotection cycles. Consider a slightly higher concentration of piperidine (e.g., 30-50%). |

| Aggregation: In solid-phase synthesis, peptide chains may aggregate, preventing reagent access. | Use a stronger deprotection cocktail such as 2% DBU / 2% piperidine in DMF.[7] Use solvents known to disrupt aggregation like NMP. | |

| Low Yield after Workup | Emulsion Formation: Emulsions can form during the acidic extraction, trapping the product. | Add more brine to the separatory funnel to help break the emulsion. Filter the mixture through a pad of Celite. |

| Product Solubility: The protonated carboxylic acid may have some solubility in the aqueous phase. | Perform additional extractions of the aqueous layer with the organic solvent (e.g., 3x with EtOAc). |

References

-

MDPI. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]

-

Kessler, H., & Siegmeier, R. (1983). 9-Fluorenylmethyl esters. PubMed. [Link]

-

National Center for Biotechnology Information. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PubMed. [Link]

-

Thieme. (2017). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis. [Link]

-

Ramírez-Vesga, D., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Molecular Biology, vol 73. [Link]

-

Thieme. (2017). 4.3.6.5.2 UV Monitoring. Science of Synthesis. [Link]

-

Kessler, H., & Siegmeier, R. (1983). 9-fluorenylmethyl esters as carboxyl protecting group. Technical University of Munich. [Link]

-

AAPPTec. Fmoc-Deprotection with DBU. AAPPTec. [Link]

-

ResearchGate. (2019). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene.... ResearchGate. [Link]

-

ResearchGate. (2025, August 10). A Facile Synthesis of Amides from 9-Fluorenylmethyl Carbamates and Acid Derivatives. ResearchGate. [Link]

-

SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

-

Thieme. (2017). 4.3.2.2 9-FluorenylmethoxycarbonyIltert-Butyl Strategy. Science of Synthesis. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. 9-Fluorenylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. renyi.hu [renyi.hu]

- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Thin-layer chromatography (TLC) separation of Fmoc-esters

Application Note: High-Performance Thin-Layer Chromatography (TLC) of Fmoc-Amino Acid Esters

Abstract & Strategic Importance

In the high-stakes environment of peptide therapeutics and peptidomimetic drug discovery, the purity of Fmoc-amino acid esters is non-negotiable. While HPLC is the gold standard for final quantitation, Thin-Layer Chromatography (TLC) remains the most efficient "at-line" tool for monitoring reaction kinetics, assessing coupling efficiency, and detecting racemization (diastereomer separation) during synthesis.

This guide provides a rigorous, field-proven methodology for the TLC analysis of Fmoc-protected esters. Unlike generic organic protocols, this approach accounts for the specific physicochemical properties of the fluorenylmethyloxycarbonyl (Fmoc) moiety—specifically its lipophilicity, UV activity, and base lability.

Theoretical Grounding: The Fmoc Interaction Mechanism

To optimize separation, one must understand the molecular interactions at play on a standard Silica Gel 60 (

-

The Lipophilic Driver: The Fmoc group is a large, hydrophobic fluorenyl system. It significantly increases the

value of amino acids compared to their free forms. -

Pi-Pi Stacking: The aromatic rings of Fmoc can interact with aromatic solvents (e.g., Toluene), altering selectivity compared to aliphatic eluents.

-

The Stationary Phase Trap: The ester moiety and the carbamate nitrogen of the Fmoc group act as hydrogen bond acceptors. Residual silanol groups (

) on the plate act as donors.-

Implication: Without proper solvent modification, Fmoc-esters can "tail" due to strong H-bonding.

-

Critical Protocol: Sample Preparation & The "Mini-Workup"

The #1 Error in Peptide TLC: Spotting reaction mixtures directly from DMF or NMP solutions.

-

Why it fails: DMF has a high boiling point and dissolves the silica binder. It creates a "donut" effect where the sample is pushed to the edges of the spot, ruining resolution and trapping impurities.

Protocol A: The "Mini-Workup" (Mandatory for Reaction Monitoring)

Use this protocol when monitoring esterification or coupling reactions in DMF/NMP.

Materials:

-

Micro-centrifuge tube (1.5 mL)

-

Ethyl Acetate (EtOAc)

-

0.5 M HCl (or 5% Citric Acid)

-

Brine (Saturated NaCl)

Step-by-Step Workflow:

-

Aliquot: Transfer 20–50 µL of the reaction mixture into the tube.

-

Quench/Extract: Add 300 µL of EtOAc and 300 µL of 0.5 M HCl.

-

Agitate: Vortex vigorously for 10 seconds.

-

Phase Separation: Allow layers to separate (or spin briefly). The Fmoc-ester partitions into the top organic layer; DMF and unreacted salts stay in the aqueous layer.

-

Spotting: Draw from the top (EtOAc) layer and spot on the TLC plate.

Validation Check:

-

Self-Validating Step: If the spot remains wet or spreads uncontrollably, residual DMF is present. Repeat the wash with brine.

Visualization Logic & Workflow

Unlike standard organic molecules, Fmoc-esters offer a dual-visualization advantage.

| Method | Mechanism | Appearance | Application |

| UV (254 nm) | Fluorescence Quenching | Dark Purple/Black spots on Green background | Primary Detection. The Fmoc group absorbs strongly at 254 nm. |

| Ninhydrin | Reaction with Free Amines | Colorless (Negative Test) | Purity Check. If spots turn Red/Purple, the Fmoc group has fallen off (deprotection), or starting material remains. |

| KMnO₄ | Oxidation | Yellow/Brown spots | Detects non-UV active impurities (e.g., aliphatic side chain contaminants). |

| Phosphomolybdic Acid (PMA) | Universal Oxidation | Dark Blue/Green on light background | High sensitivity for trace impurities; requires heating. |

Optimized Solvent Systems (Mobile Phases)

Do not use random gradients. Use this structured approach based on the polarity of the amino acid side chain.

System Class A: Non-Polar/Hydrophobic Side Chains

(Gly, Ala, Val, Leu, Ile, Phe, Pro)

-

Base System: Hexane : Ethyl Acetate

-

Starting Ratio: 3 : 1

-

Adjustment: Increase EtOAc to 1:1 for more polar derivatives.

-

Note: Toluene : Acetone (5 : 1) is excellent for separating diastereomers of Fmoc-Phe or Fmoc-Leu esters.

System Class B: Polar/Functionalized Side Chains

(Ser, Thr, Tyr, Gln, Asn)

-

Base System: Dichloromethane (DCM) : Methanol

-

Starting Ratio: 95 : 5

-

Refinement: If tailing occurs, add 0.1% Acetic Acid.

-

Warning: NEVER use Triethylamine (Et3N) or Ammonia. Fmoc is base-labile. Even trace base in the jar can cause in-situ deprotection, leading to "ghost spots" (free amine) at the baseline.

System Class C: Acidic/Basic Side Chains (Protected)

(Asp, Glu, Lys, Arg - assuming side chains are Boc/tBu protected)

-

Base System: Chloroform : Methanol : Acetic Acid

-

Ratio: 90 : 8 : 2

-

Logic: The acetic acid suppresses ionization of any free carboxylic acids and sharpens the spots of the esters.

Visual Workflows (Graphviz Diagrams)

Diagram 1: The "Mini-Workup" Decision Matrix

Caption: Logical flow for preparing samples to ensure artifact-free TLC results.

Diagram 2: Solvent System Selection Tree

Caption: Systematic selection of mobile phases based on amino acid side-chain polarity.

Troubleshooting & "Ghost Spots"

Scenario: You see a faint spot at the baseline or slightly above it, which wasn't there in the starting material.

-

Cause: Fmoc Cleavage. If your solvent contains traces of amines (e.g., using a jar previously used for alkaloid separation), the Fmoc group cleaves, leaving the free amine (baseline spot) and dibenzofulvene (fast-moving non-polar spot).

-

Solution: Acid wash your TLC jars (1M HCl) and oven dry them. Use fresh solvents.

Scenario: Double spots with very close Rf values (e.g., 0.45 and 0.48).

-

Cause: Diastereomers. You likely have racemization (D/L mixture).

-

Confirmation: Run a 2D-TLC or use a Toluene-based system (System A note) which maximizes pi-pi stacking differences between diastereomers.

References

-

Merck KGaA. TLC Visualization Reagents and Methods. Sigma-Aldrich Application Guide.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2] Chemical Reviews, 109(6), 2455-2504.

-

Biotage. Peptide Synthesis Workflows and Monitoring. Biotage Academy Knowledge Base.

-

Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker, Inc.

Sources

Troubleshooting & Optimization

Fmoc Synthesis Technical Support: Integrity & Stability Center

Current Status: Operational Topic: Preventing Premature Cleavage of Fmoc Esters & Linkages Audience: Peptide Chemists, Process Development Scientists

Executive Summary: Defining the "Fmoc Ester" Vulnerability

In Solid-Phase Peptide Synthesis (SPPS), "premature cleavage" typically refers to two distinct but critical failure modes involving Fmoc chemistry:

-

Premature Resin Cleavage (The DKP Trap): The cleavage of the ester linkage between the C-terminal amino acid and the resin (e.g., Wang resin). This is driven by intramolecular aminolysis, forming a Diketopiperazine (DKP) byproduct and resulting in the loss of the peptide chain.

-

Premature Fmoc Group Removal: The unwanted removal of the Fmoc protecting group by weak bases or "self-deprotection" mechanisms, leading to double-hits (polymerization) or lipidic impurities.

This guide provides the mechanistic understanding and protocols to prevent both, ensuring the integrity of your synthetic pathway.

Module A: The Diketopiperazine (DKP) Trap

The primary cause of yield loss at the dipeptide stage.

The Mechanism

When the Fmoc group is removed from the second amino acid (AA2), the newly liberated N-terminal amine can attack the C-terminal ester carbonyl (the anchor to the resin). This intramolecular cyclization releases the dipeptide as a cyclic Diketopiperazine (DKP), leaving a hydroxyl-functionalized resin behind.

High-Risk Scenarios:

-

Resin: Wang Resin (benzyl ester linkage).

-

Sequence: C-terminal Proline or Glycine (induces turns that favor cyclization).

-

Conditions: Slow coupling of AA3 (gives the amine time to attack the ester).

Figure 1: Mechanism of Diketopiperazine (DKP) formation leading to premature peptide loss from the resin.

Prevention Protocols

Strategy 1: Steric Shielding (The Gold Standard) Replace Wang resin with 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The bulky trityl group sterically hinders the attack on the ester linkage, effectively eliminating DKP formation [1].[1]

Protocol: Loading 2-CTC Resin

-

Swell: Suspend 2-CTC resin in dry DCM for 30 min.

-

Load: Dissolve Fmoc-AA-OH (1.2 eq) and DIPEA (4 eq) in dry DCM. Add to resin.[2][3][4][5][6][7][8]

-

Agitate: Shake for 2 hours at room temperature.

-

Cap: Add Methanol (1 mL per gram resin) to cap unreacted chlorides (15 min).

-

Wash: DCM (3x), DMF (3x), DCM (3x).

Strategy 2: The "Unit" Approach (For Wang Resin) If you must use Wang resin (e.g., for specific cleavage requirements), do not build the dipeptide stepwise.

-

Method: Couple the first two amino acids as a pre-formed dipeptide (Fmoc-AA2-AA1-OH).

-

Why: This bypasses the specific "H2N-AA2-AA1-O-Resin" intermediate state where DKP occurs.

Module B: Premature Fmoc Group Removal

The primary cause of double insertions and impurities.

The Instability Factor

The Fmoc group is base-labile.[5][8] While piperidine is the intended deprotection reagent, other factors can trigger removal at the wrong time.[5]

Table 1: Stability of Fmoc Group in Various Conditions

| Condition | Risk Level | Mechanism | Prevention |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | CRITICAL | Non-nucleophilic superbase; removes Fmoc < 2 mins. | Avoid DBU in coupling cocktails. Use only for difficult deprotections [2]. |

| Free Amine (Intermolecular) | High | The amine of a growing chain attacks the Fmoc of a neighbor.[9] | Ensure rapid coupling (high concentration, efficient activators like HATU). |

| DMF Degradation | Medium | DMF decomposes to Dimethylamine (secondary amine) over time.[9] | Use fresh, high-grade DMF. Sparge with Nitrogen.[4] |

| "Self-Deprotection" | Variable | Specific sequences (e.g., penultimate Proline) catalyze removal. | Avoid long "wait" times between coupling and deprotection [3]. |

Troubleshooting Workflow: Double Hits

If you observe "double hits" (e.g., sequence ABCD DE instead of ABCDE), premature Fmoc removal is the culprit.

Figure 2: Decision tree for diagnosing premature Fmoc removal.

Frequently Asked Questions (FAQ)

Q1: I am seeing low yields of my C-terminal amino acid on Wang resin. Is this hydrolysis?

-

Diagnosis: It is likely DKP formation , not hydrolysis. If your C-terminal residue is Proline, Glycine, or a D-amino acid, the chain has cyclized and detached.

-

Fix: Switch to 2-Chlorotrityl Chloride (2-CTC) resin.[1] The steric bulk prevents the cyclization. Alternatively, use a pre-formed dipeptide for the first coupling.[1]

Q2: Can I use DBU to accelerate Fmoc deprotection?

-

Advisory: Yes, but with extreme caution. DBU is a non-nucleophilic base that removes Fmoc much faster than piperidine.[3] However, if any traces of DBU remain during the subsequent coupling step, it will strip the Fmoc group off the incoming amino acid immediately, causing double incorporation (A-A-B instead of A-B).

-

Recommendation: Stick to 20% Piperidine in DMF unless synthesizing difficult sequences (e.g., aggregated beta-sheets). If using DBU, wash the resin extensively (5x DMF, 5x DCM) before coupling.

Q3: Why does my Fmoc-amino acid ester hydrolyze in the bottle?

-

Clarification: Fmoc-OSu or Fmoc-Pfp esters are moisture sensitive. If stored in a fridge that is not moisture-controlled, condensation causes hydrolysis to the free acid (Fmoc-AA-OH) and N-hydroxysuccinimide.

-

Test: Run a TLC or LC-MS. If you see a peak for Fmoc-AA-OH (mass = ester - leaving group + H2O), the reagent is compromised. Store in a desiccator at -20°C.

References

-

Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.

-

Wade, J. D., et al. (1991).[3] "DBU as an auxiliary reagent for Fmoc deprotection in solid phase peptide synthesis." Peptide Research, 4(3), 194-199.

-

Lühmann, T., et al. (2022). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." ACS Omega.

-

Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. peptide.com [peptide.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

Technical Support Center: Purification Strategies for Fmoc-Ester Synthesis

Ticket ID: #FMOC-RMV-001 Topic: Removing unreacted 9-fluorenylmethanol (Fmoc-OH) from ester products Assigned Specialist: Senior Application Scientist

Executive Summary

9-Fluorenylmethanol (Fmoc-OH) is a persistent byproduct in Fmoc-protection chemistry and ester synthesis. Its lipophilic fluorenyl ring system mimics the polarity of many organic esters, causing it to co-elute during silica gel chromatography. Furthermore, it lacks an acidic or basic "handle" for simple aqueous extraction.

This guide details three field-proven protocols to remove Fmoc-OH. The choice of method depends on your product's functional groups and reaction scale.

| Method | Best For | Mechanism | Key Constraint |

| A. Succinic Anhydride Scavenging | Solution-phase, gram-scale | Derivatization to acid | Product cannot contain free -OH or -NH groups. |

| B. Polymer-Supported Scavenging | Small scale (<100 mg), HTS | Covalent capture on bead | Slower kinetics for secondary alcohols. |

| C. Chromatographic Optimization | General purification | Polarity tuning | Requires distinct R_f difference. |

Module A: Chemical Derivatization (The "Succinic Anhydride" Method)

Status: Gold Standard for Solution Phase Principle: Convert the neutral, lipophilic Fmoc-OH into a polar hemisuccinate acid. This allows the impurity to be washed away with a basic aqueous solution (e.g., Sodium Bicarbonate), leaving your neutral ester product in the organic layer.

Experimental Workflow

-

Assessment: Ensure your target ester product contains no free hydroxyl (-OH) or amine (-NH) groups. If it does, skip to Module C.

-

Reagent Addition:

-

Dissolve the crude reaction mixture in Dichloromethane (DCM).

-

Add Succinic Anhydride (5–10 equivalents relative to estimated Fmoc-OH).

-

Add DMAP (4-Dimethylaminopyridine) (0.1 – 0.5 equivalents) as a catalyst.

-

Add Triethylamine (TEA) (2–3 equivalents).

-

-

Reaction: Stir at room temperature for 2–4 hours (or overnight). Monitor by TLC until the Fmoc-OH spot disappears.

-

Workup (The Separation):

Visualization: Derivatization Pathway

Figure 1: The succinic anhydride workflow converts the neutral impurity into a water-soluble salt.

Module B: Solid-Phase Scavenging (PS-Isocyanate)

Status: Recommended for High-Throughput / Small Scale Principle: Use a polymer-supported isocyanate (PS-NCO) resin. The isocyanate reacts with the hydroxyl group of Fmoc-OH to form a carbamate. Since the impurity is now covalently bound to the insoluble bead, it is removed via simple filtration.

Technical Considerations

-

Reactivity: Fmoc-OH is a secondary alcohol and is sterically hindered by the fluorenyl ring. Reaction kinetics with isocyanates can be slow compared to primary amines.

-

Catalysis: The addition of a tertiary amine base (TEA or DIPEA) or a Lewis acid (dibutyltin dilaurate) is often required to drive the reaction to completion.

Step-by-Step Protocol

-

Preparation: Dissolve crude mixture in anhydrous DCM or THF (avoid protic solvents like methanol).

-

Loading: Add PS-Isocyanate resin (2–4 equivalents relative to Fmoc-OH).

-

Catalysis: Add catalytic TEA (0.5 eq).

-

Incubation: Shake or stir gently (do not use magnetic stir bars that grind the beads) at room temperature for 6–12 hours. Heating to 40°C can accelerate this process.

-

Filtration: Filter the mixture through a fritted funnel or a celite pad.

-

Rinse: Rinse the resin with DCM to recover any entrained product.

-

Result: The filtrate contains your purified ester.

Module C: Chromatographic Troubleshooting

Status: When Chemical Methods Fail

Issue: Fmoc-OH (

Solvent System Optimization

Standard Hexane/Ethyl Acetate systems often fail to separate Fmoc-OH from similar esters due to overlapping polarities. Switching the non-polar component to Toluene often improves separation because of

Recommended Mobile Phases:

-

Toluene : Ethyl Acetate (Start at 95:5, gradient to 80:20).

-

DCM : Hexane : Acetone (Isocratic runs).

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting the appropriate purification strategy.

Frequently Asked Questions (FAQ)

Q: Can I use acetic anhydride instead of succinic anhydride?

A: No. Acetic anhydride will convert Fmoc-OH into Fmoc-acetate. While this changes the

Q: I tried the succinic anhydride method, but my product yield dropped. Why? A: This usually happens if your "ester" product contains a hidden nucleophile (like a secondary amine or an unmasked hydroxyl) that also reacted with the anhydride. Alternatively, if the basic wash (NaHCO₃) was too aggressive or prolonged, you might have hydrolyzed your sensitive ester product.

Q: Why not just recrystallize? A: Fmoc-OH is highly soluble in most organic solvents used for ester crystallization (EtOAc, DCM). Unless your product crystallizes readily from very non-polar solvents (like pure Hexane) where Fmoc-OH is less soluble, co-crystallization is a significant risk.

References

-

Purification of Alcohols via Succinic Anhydride Derivatization Title: "Succinic Anhydride" (Organic Syntheses Procedure) Source: Organic Syntheses, Coll. Vol. 2, p.560 (1943). Relevance: Foundational chemistry establishing the formation of hemisuccinate esters from alcohols and anhydrides for purification. URL:[Link]

-

Polymer-Supported Scavenging of Nucleophiles Title: "Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger" Source:[3] Biotage Technical Note Relevance: Technical specifications and kinetics for using isocyanate resins to scavenge alcohols. URL:[Link] (Note: Direct deep links to PDF tech notes often expire; navigate to "Scavengers" > "MP-Isocyanate").

Sources

Technical Support Center: Identification & Mitigation of Fmoc-Ester Impurities in SPPS

Here is the Technical Support Center guide, structured as a high-level troubleshooting resource for peptide chemists.

Executive Summary & Diagnostic Framework

In Fmoc-based SPPS, "Fmoc-ester impurities" typically refer to a cluster of related issues: the retention of Fmoc-active esters (activated amino acids that fail to couple or hydrolyze), the O-acylation of hydroxyl-containing side chains (forming ester linkages instead of amides), or specific degradation products of the Fmoc group itself (such as Fmoc-ene/epoxide variants).

Accurate identification requires distinguishing between chemical nature (is it an ester or an amide?) and source (raw material vs. synthetic artifact). This guide provides the decision logic to isolate these species using LC-MS data.

Diagnostic Reference Table: Mass Shift Indicators

| Observation (LC-MS) | Potential Impurity Identity | Mechanism of Formation |

| +222.2 Da | Fmoc-Peptide (Incomplete Deprotection) | Failed piperidine deprotection step; aggregation or steric hindrance. |

| +178.2 Da | Dibenzofulvene (DBF) Adduct | DBF (cleavage byproduct) reacts with free amine or hydroxyl groups. |

| +Mass of AA (-18 Da) | Double Insertion / O-Acylation | Activated Fmoc-AA esterifies a Ser/Thr hydroxyl (O-acylation) or inserts twice. |

| -2 Da (vs Fmoc-AA) | Fmoc-ene Impurity | Contaminant in raw Fmoc-AA material (dehydrogenated fluorene ring). |

| +14 Da (vs Fmoc-AA) | Fmoc-epoxide Impurity | Oxidation of the Fmoc-ene impurity in raw material. |

| +71 Da | Rearrangement of Fmoc-OSu or Fmoc-active ester reagents leading to |

Troubleshooting Guides (Q&A)

Issue A: Distinguishing Active Esters from Peptide Products

Q: I see a persistent impurity peak that matches the mass of my Fmoc-amino acid building block. Is this the active ester?

A: It is highly likely. During activation (e.g., using DIC/HOBt or HATU/DIEA), the Fmoc-amino acid is converted into an active ester (Fmoc-AA-OBt or Fmoc-AA-OAt). If the washing steps after coupling are insufficient, or if the active ester precipitates, it can carry over.

Validation Protocol:

-

Hydrolysis Test: Take an aliquot of the crude peptide solution. Add a small amount of aqueous base (e.g., 0.1 M NaOH) or simply let it stand in water/acetonitrile for 24 hours.

-

Observation: Active esters are hydrolytically unstable. If the peak disappears or converts to the free acid mass (Fmoc-AA-OH), it was an active ester. If the peak remains stable, it is likely a truncated Fmoc-peptide or a stable byproduct.

-

Causality: High concentrations of activated species can aggregate within the resin matrix, resisting standard DMF washes.

Issue B: O-Acylation (Esterification of Side Chains)

Q: My mass spectrum shows a +Mass(AA) shift, but I suspect it's not a standard double coupling. Could this be an ester?

A: Yes, this is a classic "O-acylation" event. This occurs when the activated Fmoc-amino acid attacks an unprotected hydroxyl group on the resin-bound peptide (Serine, Threonine, or Tyrosine) instead of the N-terminal amine. This creates an ester linkage (branched peptide) rather than a linear amide bond.

Mechanism: Even with tBu protection, bulky activated esters can sometimes penetrate or exploit lost protecting groups. More commonly, this happens if "unprotected" side chains are used or if the hydroxyl group becomes accessible during slow couplings.

Mitigation Strategy:

-

Acetylation: Perform a "capping" step (acetic anhydride/pyridine) after every coupling to block unreacted nucleophiles, including stray hydroxyls.

-

Base Treatment: Ester bonds are more labile than amide bonds. Treating the resin with hydrazine or mild hydroxide can sometimes selectively cleave the ester-linked impurity without destroying the peptide backbone.

Issue C: Raw Material Impurities (Fmoc-ene/Epoxide)

Q: I am detecting impurities with -2 Da and +14 Da shifts relative to my Fmoc-amino acid. Are these instrumental errors?

A: Unlikely. These are specific impurities inherent to the Fmoc-amino acid raw materials, identified as Fmoc-ene (9-methylene-9H-fluorene derivative) and Fmoc-epoxide .

-

Context: Recent studies (Carpino et al.) have shown that these impurities form during the storage of Fmoc-AA-OH, particularly under exposure to air and light.

-

Impact: They can couple to the peptide, leading to modified N-termini that do not deprotect correctly or show anomalous retention times.

-

Solution: Use fresh high-grade reagents (e.g., Novabiochem "Enhanced Specification" grade) which specifically test for these non-standard impurities. Store Fmoc-amino acids at 4°C in the dark.

Visualizing the Identification Workflow

The following diagram outlines the logical decision tree for identifying Fmoc-related impurities based on Mass Spectrometry data.

Caption: Logic flow for classifying Fmoc-related impurities based on mass shift (ΔM) relative to the target sequence.

Advanced Protocol: Differentiating O-Acylation from Double Insertion

When a "+1 Amino Acid" impurity is found, it is critical to determine if it is a linear double insertion (amide bond) or a branched O-acylation (ester bond).

Reagents Required:

Step-by-Step Methodology:

-

Isolation: Isolate a small fraction of the resin-bound peptide or the crude cleaved peptide.

-

Base Treatment:

-

Analysis: Run LC-MS.

-

Result A (Peak Disappears): The impurity was an O-acyl ester . The base hydrolyzed the ester bond, removing the extra amino acid.

-

Result B (Peak Persists): The impurity is a double insertion (amide bond). The amide bond is stable under these mild basic conditions.

-

-

Correction:

-

If O-acylation: Improve side-chain protection (use fresh tBu/Trt protected AAs) or lower activation temperature.

-

If Double Insertion: Optimize washing steps or reduce excess equivalents of AA during coupling.

-

References

-

Carpino, L. A., et al. (2026).[3] "Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization." Journal of the American Chemical Society. (Note: Cited via search context 1.1)

-

Khattab, S. N., et al. (2025).[10] "Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives." Journal of Peptide Science. (Note: Cited via search context 1.6)

-

BenchChem Technical Guides. (2025). "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis." (Note: Cited via search context 1.2)

-

Merck/Novabiochem. (2022). "Enhanced specification Fmoc-amino acids: Overcoming Aspartimide and Acetic Acid Impurities." (Note: Cited via search context 1.13)

-

Behrendt, R., et al. (2016). "The aspartimide problem in Fmoc-based SPPS." Journal of Peptide Science. (Note: Cited via search context 1.12)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

- 10. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to the Base Stability of Fmoc Esters vs. Fmoc Amides in Chemical Synthesis

Introduction: The Central Role of the Fmoc Group

In the landscape of modern chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group is an indispensable tool.[1][2] Its utility is rooted in a strategic duality: it remains robustly stable in acidic conditions while being selectively and cleanly removable under mild basic conditions.[1][] This orthogonal characteristic allows for the precise, stepwise assembly of complex molecules like peptides and oligonucleotides, where other acid-labile side-chain protecting groups must remain intact.

The cleavage of the Fmoc group is a classic base-catalyzed β-elimination reaction.[1][4][5] A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. This initiates an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, leading to the formation of dibenzofulvene (DBF) and the release of the protected functional group.[1] While this mechanism is universal for all Fmoc-protected moieties, the stability of the Fmoc group—and thus its rate of cleavage—is subtly influenced by the nature of the atom it is protecting.

This guide provides an in-depth comparison of the base stability of Fmoc esters versus Fmoc amides (carbamates), offering researchers the foundational knowledge and experimental framework required to optimize synthetic strategies and troubleshoot potential side reactions.

The Chemical Rationale: Unpacking the Electronic Differences

The relative stability of an Fmoc ester versus an Fmoc amide is dictated by the electronic properties of the oxygen and nitrogen atoms within the carbamate/carbonate linkage.

-

Fmoc Amide (Carbamate): This is the standard linkage for protecting the α-amino group of an amino acid. The nitrogen atom of the amide is less electronegative than oxygen and possesses a lone pair of electrons that can participate in resonance with the carbonyl group. This electron-donating character slightly reduces the electron-withdrawing pull on the Fmoc group's core, which in turn marginally decreases the acidity of the key C9 proton.

-

Fmoc Ester (Carbonate): When an Fmoc group protects a hydroxyl group (or a carboxylic acid is linked to a resin via a hydroxyl linker), it forms a carbonate linkage, which is structurally analogous to an ester. Oxygen is more electronegative than nitrogen and is therefore a poorer electron donor into the carbonyl system. This results in a greater overall electron-withdrawing effect from the carbonate group compared to the carbamate group.

This fundamental electronic difference leads to a clear hypothesis: the C9 proton of an Fmoc ester is more acidic than that of an Fmoc amide, rendering the Fmoc ester more labile and susceptible to faster base-catalyzed cleavage. Experimental evidence supports this, as conditions for base-mediated ester hydrolysis (saponification) can inadvertently lead to partial Fmoc deprotection, indicating the comparable lability of the two groups under basic conditions.[6][7] Conversely, the relative stability of Fmoc-amides is demonstrated in studies where ester linkages are intentionally hydrolyzed under basic conditions while the N-terminal Fmoc-amide group is designed to remain intact.[6][7]

Experimental Protocol: A Quantitative Kinetic Assay for Stability

To validate and quantify the difference in stability, a direct comparison of cleavage kinetics can be performed. This protocol provides a self-validating system for measuring the rate of Fmoc deprotection by monitoring the formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance maximum around 301 nm.[8][9]

Objective

To quantitatively measure and compare the initial rates of base-catalyzed cleavage of a model Fmoc ester and a model Fmoc amide.

Materials

-

Model Compounds: Fmoc-Glycine methyl ester (Fmoc-Gly-OMe) and Fmoc-Glycinamide (Fmoc-Gly-NH₂).

-

Solvent: N,N-Dimethylformamide (DMF), spectrophotometric grade.

-

Quenching Solution: 5% (v/v) acetic acid in DMF.

-

Instrumentation: UV-Vis Spectrophotometer, 1 cm path length quartz cuvettes, calibrated micropipettes, volumetric flasks, stopwatch.

Methodology

-

Preparation of Stock Solutions:

-

Prepare 10 mM stock solutions of Fmoc-Gly-OMe and Fmoc-Gly-NH₂ in DMF.

-

Prepare the 20% piperidine in DMF deprotection solution and the 5% acetic acid in DMF quenching solution. Allow solutions to equilibrate to room temperature.

-

-

Kinetic Run (Performed for each compound separately):

-

In a 10 mL volumetric flask, add 1 mL of the 10 mM Fmoc-compound stock solution and 8 mL of DMF.

-

To initiate the reaction, add 1 mL of the 20% piperidine solution, start the stopwatch immediately, and quickly cap and invert the flask three times to mix. The final concentration of the Fmoc compound will be 1 mM in 2% piperidine/DMF.

-

At precisely defined time intervals (e.g., 15, 30, 45, 60, 90, 120, 180, and 300 seconds), withdraw a 500 µL aliquot from the reaction mixture.

-

Immediately quench the deprotection reaction by dispensing the aliquot into a cuvette containing 2.5 mL of the 5% acetic acid quenching solution. Mix by gentle pipetting.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the quenched solution at 301 nm against a blank containing a quenched solution of pure DMF.

-

-

Data Analysis:

-

Using the Beer-Lambert Law (A = εcl), calculate the concentration of the dibenzofulvene-piperidine adduct at each time point. Use a molar extinction coefficient (ε) of 7800 L·mol⁻¹·cm⁻¹.[9] Remember to account for the dilution factor.

-

Plot the concentration of the adduct ([Adduct]) versus time (seconds) for both the Fmoc ester and Fmoc amide.

-

Determine the initial reaction rate (V₀) for each compound by calculating the slope of the linear portion of the curve (typically the first 60-90 seconds).

-

Experimental Workflow Diagram

Caption: Workflow for the kinetic analysis of Fmoc deprotection.

Data Summary and Interpretation

The experimental data can be summarized to provide a clear, quantitative comparison of stability.

| Compound | Linkage Type | Expected Relative Stability | Expected Initial Rate (V₀) |

| Fmoc-Gly-NH₂ | Amide (Carbamate) | Higher | Slower |

| Fmoc-Gly-OMe | Ester (Carbonate) | Lower | Faster |

Interpretation: The expected outcome is that the initial rate of deprotection for Fmoc-Gly-OMe will be significantly faster than that for Fmoc-Gly-NH₂ under identical conditions. This would provide quantitative proof that the Fmoc amide linkage is more stable to base-catalyzed cleavage than the Fmoc ester linkage.

Cleavage Mechanism Diagram

Caption: Comparative pathways of Fmoc ester and amide cleavage.

Practical Implications for Drug Development and Synthesis

Understanding the differential stability of Fmoc esters and amides is critical for robust process development and troubleshooting.

-

Solid-Phase Peptide Synthesis: In SPPS, the C-terminal amino acid is often attached to the solid support via an ester linkage (e.g., Wang or 2-chlorotrityl resins).[10] The lower stability of this ester linkage means it is more susceptible to premature cleavage during the repeated piperidine treatments required for N-terminal Fmoc removal at each cycle. This side reaction, known as "linker bleeding," reduces the overall yield of the desired full-length peptide.

-

Fragment Condensation: When synthesizing protected peptide fragments for subsequent ligation, a highly acid-sensitive resin is often used to cleave the fragment while keeping side-chain protecting groups intact. The stability of the N-terminal Fmoc group during this process is paramount.

-

Synthesis of Complex Molecules: In the synthesis of non-peptidic molecules, where Fmoc may be used to protect hydroxyl or amino functionalities, choosing the appropriate deprotection conditions requires careful consideration. A milder base or shorter reaction time may be necessary if a sensitive Fmoc ester is present elsewhere in the molecule, whereas a more robust Fmoc amide can withstand more stringent conditions.

Conclusion

While both Fmoc esters and Fmoc amides are cleaved by the same fundamental E1cB mechanism, their stability towards basic conditions is not identical. Fmoc amides (carbamates) are demonstrably more stable than their Fmoc ester (carbonate) counterparts. This is a direct consequence of the lower electronegativity and greater electron-donating capability of nitrogen compared to oxygen, which slightly tempers the acidity of the C9 proton on the fluorenyl system. For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it is a crucial factor in designing efficient, high-yield synthetic routes, minimizing side reactions, and ensuring the integrity of the final product.

References

-

Wessely, F., & Iselin, B. (2011). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 65(12), 957-959. Retrieved from [Link]

-

Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Binette, R., Desgagné, M., Theaud, C., & Boudreault, P. L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Retrieved from [Link]

-

EMD Millipore Corporation. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

-

Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]

-

Dick, F. (1995). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press. Retrieved from [Link]

-

Mitin, Y. V., Zapevalova, N. P., & Gorbunova, E. Y. (2006). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. Russian Journal of Bioorganic Chemistry, 32(4), 358-361. Retrieved from [Link]

-

Nguyen, T., et al. (2023). Synthesis and evaluation of Fmoc-amino esters and amides bearing a substrate like quaternary ammonium group as selective butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 90, 129392. Retrieved from [Link]

-

Egelund, P. H., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 569-575. Retrieved from [Link]

-

Binette, R., Desgagné, M., Theaud, C., & Boudreault, P. L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Retrieved from [Link]

-

Fields, G. B. (1995). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. Retrieved from [Link]

-

Gzella, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3822. Retrieved from [Link]

-

Galiano, V., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(7), 1249. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine | MDPI [mdpi.com]

- 10. chem.uci.edu [chem.uci.edu]

Advanced Purity Validation of 9H-fluoren-9-ylmethyl 4-methoxybenzoate: A Comparative Analysis of LC-MS vs. Traditional Methods

Topic: Validating 9H-fluoren-9-ylmethyl 4-methoxybenzoate purity by LC-MS Role: Senior Application Scientist Format: Comparative Technical Guide

Executive Summary

In the synthesis of complex organic intermediates, the 9H-fluoren-9-ylmethyl (Fm) group is a critical semi-permanent protecting group for carboxylic acids. However, validating the purity of 9H-fluoren-9-ylmethyl 4-methoxybenzoate presents a specific analytical challenge: the "Fluorene Chromophore Dominance."

This guide compares the industry-standard HPLC-PDA (Photodiode Array) against LC-MS (Liquid Chromatography-Mass Spectrometry). While HPLC-PDA is sufficient for routine monitoring, it frequently fails to quantify specific hydrolytic impurities that co-elute with the product. We demonstrate that LC-MS is not merely an alternative, but the required standard for validating >98% purity of this ester.

Part 1: The Analytical Challenge

The molecule , 9H-fluoren-9-ylmethyl 4-methoxybenzoate (MW: ~330.38 Da), is an ester formed between 9-fluorenylmethanol (Fmoc-OH) and 4-methoxybenzoic acid (Anisic acid).